![molecular formula C11H14N4S2 B7592791 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine, also known as MPTT, is a heterocyclic compound that has gained attention in scientific research for its potential medicinal properties. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine is not yet fully understood, but studies have shown that it interacts with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and physiological effects:
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine involves a multistep process that starts with the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form 1-methyl-4-pyrazolyl chloride. This intermediate is then reacted with 2-aminothiazole to form 4-(1-methylpyrazol-4-yl)-1,3-thiazole. Finally, thiomorpholine is added to the reaction mixture to form the desired product, 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine.
Applications De Recherche Scientifique
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has been studied for its potential applications in various fields of scientific research. One of the key areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine has anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S2/c1-14-7-9(6-12-14)10-8-17-11(13-10)15-2-4-16-5-3-15/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOARPNOQYUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

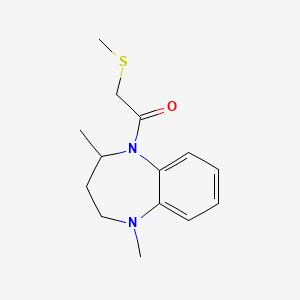
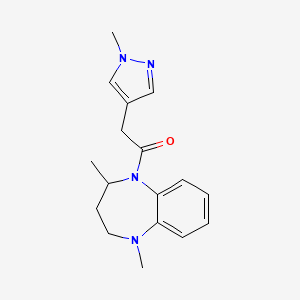
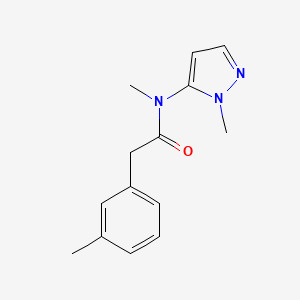
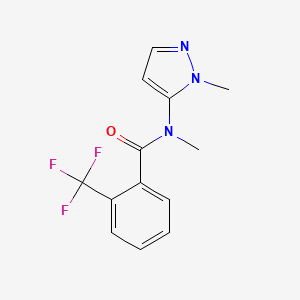
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
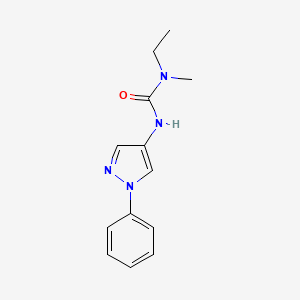
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)


